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Compound Name: 2-Bromo-4-methoxypyridine
CAS No.: 89488-29-9
Cat. No.: B110594
Get Quote
. J

In the landscape of modern organic synthesis and drug discovery, heterocyclic compounds
form the foundation of countless therapeutic agents and functional materials.[1] Among these,
2-Bromo-4-methoxypyridine (CAS No. 89488-29-9) has emerged as a patrticularly valuable
and versatile building block.[1][2][3] Its strategic placement of a reactive bromine atom and an
electron-donating methoxy group on an electron-deficient pyridine ring creates a unique
chemical profile, ripe for selective functionalization.

This guide provides an in-depth exploration of 2-Bromo-4-methoxypyridine, moving beyond a
simple catalog of reactions to explain the underlying principles that govern its reactivity. For
researchers, medicinal chemists, and drug development professionals, a thorough
understanding of this intermediate is crucial for leveraging its full potential in constructing
complex molecular architectures, from novel pharmaceutical candidates to advanced materials.

[1](21[4]

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical
properties, which dictate its handling, storage, and behavior in reaction systems.
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Property Value Reference
CAS Number 89488-29-9 [2][5][6]
Molecular Formula CeHeBIrNO [2][5][6]
Molecular Weight 188.02 g/mol [2][5][6]

Off-white to pale yellow or
Appearance ] o ) [2]
light-brown liquid or solid

Boiling Point 220-222°C [4]
Melting Point 46 - 48 °C [4]
Purity > 95-98% (typical) [21[7]

. Store at 0-8 °C or room
Storage Conditions ) [2]
temperature, tightly closed

Synthesis of 2-Bromo-4-methoxypyridine: Building
the Foundation

The accessibility of 2-Bromo-4-methoxypyridine is a key factor in its widespread use. Several
synthetic routes have been established, with two primary methods demonstrating practical
utility. The choice of method often depends on the availability of starting materials and the
desired scale of the reaction.

Method 1: Nucleophilic Aromatic Substitution (SNA)

This route involves the substitution of a chloro group with a methoxy group.

¢ Reaction: 2-Bromo-4-chloropyridine is treated with sodium methoxide in a polar aprotic
solvent like DMSO.

o Causality: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack. The
reaction is typically heated to high temperatures (e.g., 120 °C) to overcome the activation
energy for the substitution.[5][8]

Method 2: Directed Ortho-Metalation (DoM)

© 2026 BenchChem. All rights reserved. 2/14 Tech Support


https://www.chemimpex.com/products/28934
https://www.chemicalbook.com/synthesis/2-bromo-4-methoxypyridine.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methoxypyridine
https://www.chemimpex.com/products/28934
https://www.chemicalbook.com/synthesis/2-bromo-4-methoxypyridine.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methoxypyridine
https://www.chemimpex.com/products/28934
https://www.chemicalbook.com/synthesis/2-bromo-4-methoxypyridine.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methoxypyridine
https://www.chemimpex.com/products/28934
https://www.pipzine-chem.com/products/pyridine/2-bromo-4-methoxypyridine.html
https://www.pipzine-chem.com/products/pyridine/2-bromo-4-methoxypyridine.html
https://www.chemimpex.com/products/28934
https://store.apolloscientific.co.uk/product/2-bromo-4-methoxypyridine
https://www.chemimpex.com/products/28934
https://www.benchchem.com/product/b110594/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-a-versatile-heterocyclic-intermediate
https://www.benchchem.com/product/b110594/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-a-versatile-heterocyclic-intermediate
https://www.chemicalbook.com/synthesis/2-bromo-4-methoxypyridine.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1971743.htm?N=China
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110594?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This is a more elegant approach that leverages the directing effect of the methoxy group in 4-
methoxypyridine.

e Reaction: 4-methoxypyridine is first deprotonated at the C2 position using a strong base like
n-butyllithium (n-BuLi) in the presence of an activating agent, followed by quenching the
resulting lithiated intermediate with a bromine source.[5]

o Causality: The methoxy group at C4 directs the deprotonation to the adjacent C3 and C5
positions. However, the pyridine nitrogen's inductive effect makes the C2 and C6 protons
most acidic. A combination of a strong base and a chelating agent like N,N-
dimethylethanolamine facilitates selective deprotonation at C2. The subsequent addition of
an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, installs the
bromine atom at the desired position.[5]
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Directed Ortho-Metalation (DoM) Protocol
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Caption: Workflow for the synthesis of 2-Bromo-4-methoxypyridine via DoM.

© 2026 BenchChem. All rights reserved.

4/14

Tech Support


https://www.benchchem.com/product/b110594/docs?utm_src=pdf-body-img#introduction-the-strategic-importance-of-a-versatile-heterocyclic-intermediate
https://www.benchchem.com/product/b110594/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-a-versatile-heterocyclic-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110594?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Detailed Protocol: Synthesis via Directed Ortho-
Metalation[5]

o Reagent Preparation: In an oven-dried, nitrogen-flushed flask, dissolve N,N-
dimethylethanolamine (2.0 eq) in anhydrous hexanes.

e Base Activation: Cool the solution to -20 °C in a cooling bath. Add n-butyllithium (n-BuLi, 4.0
eq) dropwise. Stir the mixture under nitrogen for 30 minutes.

o Deprotonation: Add 4-methoxypyridine (1.0 eq) dropwise to the reaction mixture. The
solution will typically turn a distinct color (e.g., orange). Stir for one hour at -20 °C.

e Bromination: Cool the reaction mixture to -78 °C. In a separate flask, prepare a solution of
1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 eq) in anhydrous tetrahydrofuran (THF). Add this
solution dropwise to the lithiated pyridine solution.

» Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir
overnight.

o Work-up: Cool the mixture to 0 °C and carefully quench the reaction by adding water.

o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl
acetate.

« Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0a), filter,
and concentrate under reduced pressure. Purify the resulting residue by high-performance
liquid chromatography (HPLC) or column chromatography to yield 2-Bromo-4-
methoxypyridine.

Chemical Reactivity: A Hub for Molecular
Diversification

The true power of 2-Bromo-4-methoxypyridine lies in its predictable and versatile reactivity.
The C2-Br bond is the primary locus of transformation, serving as a handle for forming new
carbon-carbon and carbon-heteroatom bonds, predominantly through transition-metal-
catalyzed cross-coupling reactions.[9][10]
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Caption: Key cross-coupling reactions of 2-Bromo-4-methoxypyridine.

Suzuki-Miyaura Coupling

This reaction is a cornerstone for creating biaryl and hetero-biaryl structures, which are
prevalent motifs in pharmaceuticals.[11][12]

e Mechanism Insight: The reaction involves the oxidative addition of the C-Br bond to a Pd(0)
catalyst, followed by transmetalation with a boronate species (formed from a boronic acid
and a base), and finally reductive elimination to yield the coupled product and regenerate the
Pd(0) catalyst.[13] The choice of base is critical for activating the boronic acid.[13][14]

o Application: Essential for synthesizing complex scaffolds where a new aryl or heteroaryl
group is required at the 2-position of the pyridine ring.

Comparative Yields with Various Boronic Acids The electronic nature of the boronic acid partner
influences the reaction efficiency. The following data, while based on the analogous 2-Bromo-4-
methylpyridine, provides a strong predictive framework.
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Boronic Acid Substituent Type Expected Yield Rationale
Standard coupling
Phenylboronic acid Neutral Good to Excellent partner, versatile and

reliable.[11]

Electron-donating

4- groups can facilitate
Methoxyphenylboronic  Electron-Donating Excellent the transmetalation
acid step, often leading to
higher yields.[11]
Electron-withdrawing
4 groups can
Chlorophenylboronic Electron-Withdrawing Good sometimes slow the

acid

reaction but still
provide good yields.
[11]

3-Thienylboronic acid

Heteroaromatic

Good to Excellent

Demonstrates the
reaction's tolerance
for heteroaromatic
partners, crucial for

drug discovery.[11]

General Protocol: Suzuki-Miyaura Coupling[12][15]

Inert Atmosphere: To an oven-dried Schlenk flask, add 2-Bromo-4-methoxypyridine (1.0

eq), the desired arylboronic acid (1.2 eq), and a base such as K2COs or K3sPOa4 (2.0 eq).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Clz or Pd(PPhs)4, 3-5 mol%).

Solvent: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add

a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and water, via syringe.

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction’'s

progress using TLC or LC-MS.
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e Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute
with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SOa4, filter,
and concentrate. Purify the residue via column chromatography.

Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for forming C-N bonds, enabling the
synthesis of substituted anilines and related compounds that are vital for medicinal chemistry.
[15][16]

e Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves an
amine instead of a boronic acid. A strong, non-nucleophilic base (e.g., NaOtBu) is required to
deprotonate the amine, forming a palladium-amido intermediate which then undergoes
reductive elimination.[15][17] The choice of phosphine ligand is critical to stabilize the
catalyst and promote the final reductive elimination step.[16][17]

o Application: Widely used to introduce primary or secondary amine functionalities, which are
common in bioactive molecules for modulating solubility and target binding.

General Protocol: Buchwald-Hartwig Amination[16]

o Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precursor
(e.g., Pdz(dba)s, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or SPhos, 1.5-10
mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to a Schlenk tube.

e Catalyst Pre-formation: Add anhydrous toluene and stir for 10-15 minutes at room
temperature.

» Reagent Addition: Add 2-Bromo-4-methoxypyridine (1.0 eq) and the desired amine (1.2
eq).

» Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the
starting material is consumed (monitor by TLC or LC-MS).

e Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of
NHa4Cl, and extract with an organic solvent. Wash the combined organic layers, dry,
concentrate, and purify by column chromatography.

© 2026 BenchChem. All rights reserved. 8/14 Tech Support


https://pdf.benchchem.com/133/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_2_Bromo_4_methylpyridine.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pdf.benchchem.com/133/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_2_Bromo_4_methylpyridine.pdf
https://reagents.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/list-of-reagents/preparation-of-sec-and-tert-amines/
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://reagents.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/list-of-reagents/preparation-of-sec-and-tert-amines/
https://www.benchchem.com/product/b110594/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-a-versatile-heterocyclic-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110594?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of 2-Bromo-4-

methoxypyridine.

Technique

Expected Data

1H NMR

Expect three distinct signals in the aromatic
region corresponding to the pyridine ring
protons (H-3, H-5, H-6) and one singlet in the
aliphatic region for the methoxy (-OCHs3)
protons. The chemical shifts will be influenced
by the bromine, methoxy group, and ring

nitrogen.

13C NMR

Expect six signals: five for the pyridine ring
carbons and one for the methoxy carbon. The
carbon attached to the bromine (C-2) will be

significantly downfield.

Mass Spec (ESI)

The molecular ion peak [M+H]* should be
observed at m/z 189, reflecting the molecular
weight of 188.02.[5][8] The characteristic
isotopic pattern for bromine (*°Br and 8Br in an
approximate 1:1 ratio) will result in two peaks at
m/z 189 and 191.

IR Spectroscopy

Characteristic absorption bands for C-O
stretching (ether), C=C and C=N stretching
(aromatic ring), and C-Br stretching are

expected.

Applications in Research and Drug Development

The synthetic versatility of 2-Bromo-4-methoxypyridine makes it a high-value intermediate

across multiple scientific domains.

e Pharmaceutical Synthesis: It is a key intermediate in the development of various

pharmaceutical agents.[1][2] Its structure is a precursor for compounds with potential anti-
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inflammatory and anti-cancer activities.[1][2][3] It has been specifically identified as a reagent
for synthesizing biarylsulfonamide CCR9 inhibitors, which are investigated for treating
inflammatory bowel diseases.[8]

o Agrochemicals: The pyridine scaffold is common in crop protection agents. This compound
serves as a building block for novel herbicides and pesticides.[1][2]

o Materials Science: It can be incorporated into polymer structures to enhance their physical
and chemical properties, such as stability, conductivity, and optical characteristics.[4]

e Biochemical Research: Used to synthesize molecules for studying enzyme inhibition and
receptor binding, providing valuable tools for probing biological processes.[2]

Safety and Handling

As with any active chemical reagent, proper handling and storage are paramount to ensure
laboratory safety.
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Hazard Category

GHS Information

Precautionary Measures

Acute Toxicity

H302: Harmful if swallowed.[6]

P264: Wash skin thoroughly
after handling. P270: Do not
eat, drink or smoke when using
this product.[18]

Skin Irritation

H315: Causes skin irritation.[6]

P280: Wear protective
gloves/protective clothing/eye
protection/face protection.[18]
[19]

Eye Irritation

H319: Causes serious eye

irritation.[6]

P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Respiratory Irritation

H335: May cause respiratory
irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay. P271: Use only outdoors or

in a well-ventilated area.[8][18]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

» Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18][19]

Ensure adequate ventilation.

Conclusion

2-Bromo-4-methoxypyridine is more than just a chemical intermediate; it is an enabling tool

for innovation in chemical synthesis. Its well-defined reactivity, particularly in robust and

scalable cross-coupling reactions, provides a reliable and efficient pathway for constructing

complex molecules. For scientists in drug discovery and materials science, mastering the

application of this versatile building block is a key step toward achieving their synthetic

objectives and advancing their respective fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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